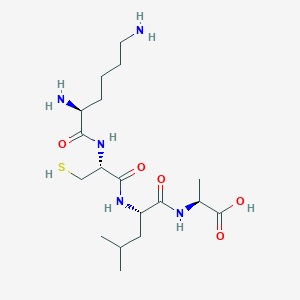
L-Lysyl-L-cysteinyl-L-leucyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-L-cysteinyl-L-leucyl-L-alanine is a tetrapeptide composed of four amino acids: lysine, cysteine, leucine, and alanine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The unique sequence of amino acids endows it with specific properties that can be harnessed for different scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysyl-L-cysteinyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: For large-scale production, automated peptide synthesizers are employed. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Types of Reactions:
Oxidation: The cysteine residue in this compound can undergo oxidation to form disulfide bonds, which can influence the peptide’s structure and function.
Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups in lysine can participate in substitution reactions, such as acylation or alkylation, to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Lysyl-L-cysteinyl-L-leucyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.
Industry: Utilized in the development of biomaterials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of L-Lysyl-L-cysteinyl-L-leucyl-L-alanine involves its interaction with specific molecular targets. The lysine residue can form ionic bonds with negatively charged molecules, while the cysteine residue can form disulfide bonds, stabilizing the peptide’s structure. The leucine and alanine residues contribute to the hydrophobic interactions, influencing the peptide’s overall conformation and binding affinity.
Comparison with Similar Compounds
- L-Lysyl-L-cysteinyl-L-leucyl-L-valine
- L-Lysyl-L-cysteinyl-L-leucyl-L-glycine
- L-Lysyl-L-cysteinyl-L-leucyl-L-serine
Comparison: L-Lysyl-L-cysteinyl-L-leucyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
189179-96-2 |
|---|---|
Molecular Formula |
C18H35N5O5S |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H35N5O5S/c1-10(2)8-13(16(25)21-11(3)18(27)28)22-17(26)14(9-29)23-15(24)12(20)6-4-5-7-19/h10-14,29H,4-9,19-20H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)(H,27,28)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
GQPYONCCJOUBGN-XUXIUFHCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione](/img/structure/B12565606.png)
![2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione)](/img/structure/B12565608.png)
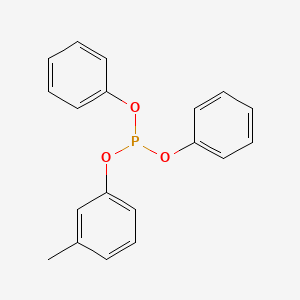
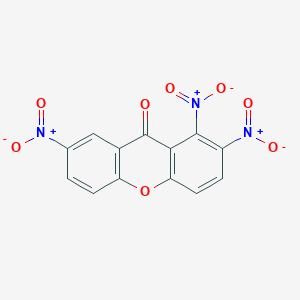
![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12565635.png)

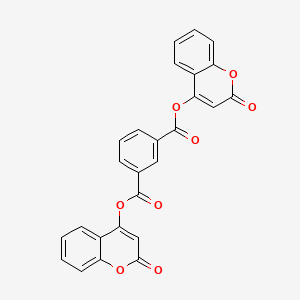
![7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12565655.png)
![Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-](/img/structure/B12565673.png)
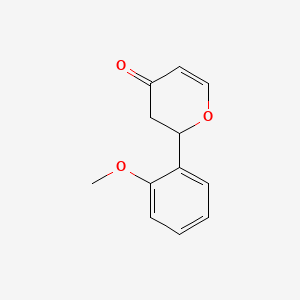
![Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1)](/img/structure/B12565679.png)

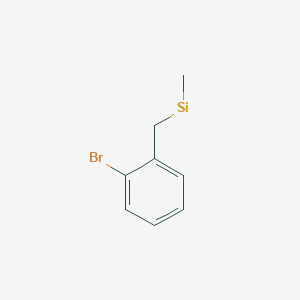
![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)
